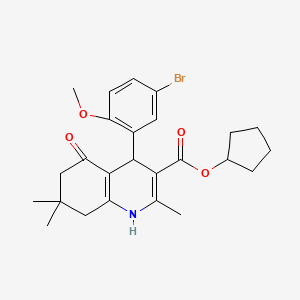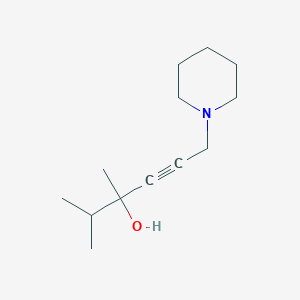![molecular formula C20H19NO2 B5241570 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5241570.png)
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with dimethylamino and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylphenylacetic acid under acidic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key proteins involved in cell death pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one stands out due to its unique combination of functional groups and its versatile reactivity. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and potential therapeutic uses. Its structural complexity also differentiates it from simpler compounds like Ringer’s lactate solution and steviol glycosides.
Properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-4-8-16(9-5-14)19-13-17(20(22)23-19)12-15-6-10-18(11-7-15)21(2)3/h4-13H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDWHZTIBONIT-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5241490.png)
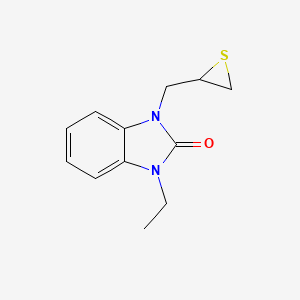
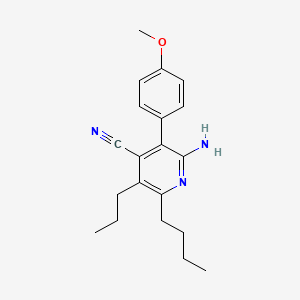
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5241516.png)
![[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B5241524.png)
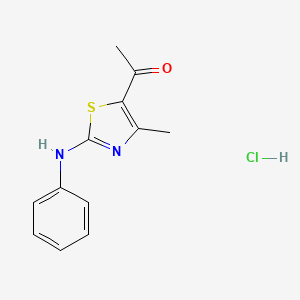
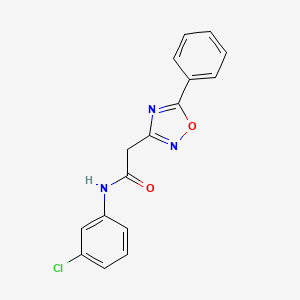
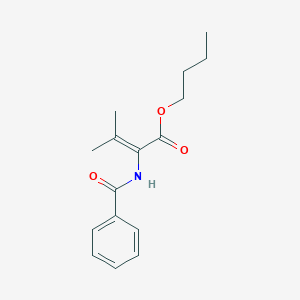
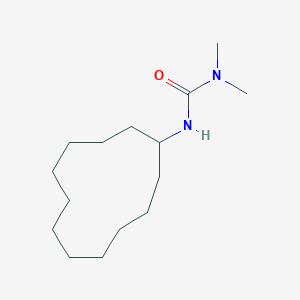
![N-(2-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B5241577.png)
![3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5241578.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5241586.png)
